molecular formula C17H17NO4 B2709058 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid CAS No. 103678-74-6

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid

Cat. No.: B2709058
CAS No.: 103678-74-6
M. Wt: 299.326
InChI Key: BHFKERBWGWXNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of non-steroidal anti-inflammatory drugs (NSAIDs). As a derivative of 3-phenylpropionic acid, this compound is hypothesized to share a common mechanism of action with other acidic non-steroidal anti-inflammatory drugs (ANSAIDs), which typically involves the inhibition of the cyclo-oxygenase (COX) enzyme pathway . This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . Researchers can utilize this compound to explore its potential efficacy in models of inflammation and analgesia, similar to studies conducted on related compounds like TA-60 and TA-668, which demonstrated activity in adjuvant-induced models . Further research applications may extend to cardiovascular diseases, as branched 3-phenylpropionic acid derivatives have been investigated for their therapeutic potential in this field . The structure of this compound, featuring both methoxy-benzoylamino and phenyl substituents, is designed to modulate its physicochemical properties, potentially influencing its bioavailability and metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-14-9-7-13(8-10-14)16(19)18-15(17(20)21)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKERBWGWXNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition-elimination mechanism, where 4-methoxybenzoyl chloride reacts with an amine to form an intermediate, which is then coupled with phenyl-propionic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl moiety can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-3-phenyl-propionic acid.

    Reduction: Formation of 2-(4-Methoxy-benzylamino)-3-phenyl-propionic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to biomolecules .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their synthesis, and biological activities:

Compound Name Key Structural Features Synthesis Highlights Biological Activity/Notes References
3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic acid Trifluoroacetyl group replaces benzoylamino; methoxy-phenyl at position 3. Multi-step synthesis with BOC protection; X-ray crystallography confirms stereochemistry. Not explicitly stated, but trifluoroacetyl may enhance metabolic stability.
2-(2-Oxo-3-phenyl-propionylamino)-3-phenyl-propionic acid (3b) Oxo group in propionyl chain; lacks methoxy substitution. Synthesized via esterification; 35% yield (EtOH). Anti-tubercular activity tested (clinical isolate M. kansasii 6509/96).
3-(4-Methoxybenzoyl)propionic acid Methoxybenzoyl group directly attached to propionic acid (no amino linkage). Crystal structure reported; used as intermediate for heterocyclic bioactive compounds. Precursor for five-membered heterocycles (e.g., oxadiazoles, triazoles).
2-{4-[5-(4-Methoxy-phenyl)-oxazol-2-yl]-benzenesulfonylamino}-3-methyl-butyric acid Sulfonylamino and oxazole groups; methoxy-phenyl in oxazole ring. Part of MMP (matrix metalloproteinase) inhibitor series. Targets MMP2/MMP9 enzymes; potential anti-inflammatory or anticancer applications.
3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid Hydroxy group at position 3; isopentyloxy substituent on benzoyl. Synthesized via benzoylation of serine derivatives. No explicit activity data; structural similarity to serine-containing bioactive molecules.

Physicochemical Properties

  • Melting Points : Analogs with aromatic substituents () show higher melting points (e.g., 245–246°C for hydrazone derivatives) compared to aliphatic variants .

Biological Activity

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H17NO3
  • Molecular Weight : 285.33 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has been tested against:

  • E. faecalis
  • P. aeruginosa
  • S. typhi
  • K. pneumoniae

The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The compound has also been evaluated for its anticancer properties, showing promising results in various cancer cell lines:

  • IC50 Values : Ranged from 7 to 20 µM across different cancer types.
  • Mechanism : It was found to target pathways that limit angiogenesis and alter cancer cell signaling, suggesting a role in inhibiting tumor growth and metastasis .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it showed stronger inhibitory effects compared to dexamethasone, a conventional anti-inflammatory drug .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial efficacy of various derivatives of benzoylamino acids, including our compound.
    • Results indicated that derivatives with methoxy substitutions exhibited enhanced activity against resistant bacterial strains.
  • Cancer Cell Line Study :
    • A study involving human leukemia cell lines showed that treatment with the compound resulted in significant apoptosis, as evidenced by increased LDH enzyme activity and changes in cell morphology.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions between 4-methoxybenzoyl derivatives and phenylpropionic acid precursors. A validated approach involves using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF under nitrogen atmosphere to form the amide bond . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acylating agent to amine) are critical for minimizing side products. Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) is recommended .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structural analogs?

  • NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm in ¹H NMR. The amide proton (NH) resonates at δ 6.5–7.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
  • IR : Stretching vibrations for the amide carbonyl (C=O) appear at ~1650 cm⁻¹, and the carboxylic acid (COOH) at ~1700 cm⁻¹.
  • MS : ESI-MS typically displays [M+H]⁺ peaks at m/z 314 (calculated for C₁₇H₁₇NO₄), with fragmentation patterns confirming the benzoylamino and phenylpropionic acid moieties .

Q. What are the primary biological targets or pathways associated with this compound?

Structurally similar benzoylpropionic acids act as intermediates in heterocyclic chemistry, enabling synthesis of pyrrolones, oxadiazoles, and triazoles with potential enzyme-inhibitory activity . Computational docking studies suggest interactions with cyclooxygenase (COX) or lipoxygenase (LOX) due to the hydrophobic phenyl and hydrogen-bonding amide groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Asymmetric synthesis requires chiral auxiliaries or catalysts. For example, (S)-BINOL-derived phosphoric acids can induce enantioselectivity during amide bond formation (up to 90% ee) . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems can separate enantiomers .

Q. What strategies resolve contradictions in reported bioactivity data across in vitro studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:

  • Use ≤0.1% DMSO to avoid cytotoxicity.
  • Validate target engagement via orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays).
  • Control for metabolic stability using liver microsomes .

Q. How does the crystal structure inform intermolecular interactions and stability?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks between the amide NH and carboxylic acid O, stabilizing the lattice. The dihedral angle between the benzoyl and phenyl groups (~45°) impacts solubility and melting point (mp ~150–155°C) .

Methodological Considerations

Q. What purification techniques optimize yield and purity for this acid-sensitive compound?

  • Avoid prolonged exposure to acidic/basic conditions.
  • Use flash chromatography with neutral alumina (gradient: 5–20% methanol in dichloromethane).
  • Lyophilization from tert-butanol/water prevents degradation of the carboxylic acid group .

Q. How can computational modeling predict metabolic pathways or toxicity?

Tools like SwissADME predict high intestinal absorption (LogP ~2.5) and CYP3A4-mediated metabolism. Toxicity risk (e.g., hepatotoxicity) is assessed via ProTox-II, highlighting the need for in vitro hepatic clearance assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.